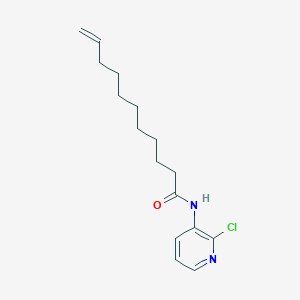

N-(2-chloro-3-pyridinyl)-10-undecenamide

Description

N-(2-Chloro-3-pyridinyl)-10-undecenamide is an amide derivative of 10-undecenoic acid, featuring a heteroaromatic 2-chloro-3-pyridinyl substituent on the amide nitrogen. Structurally, it consists of an 11-carbon aliphatic chain with a terminal double bond (10-undecenamide backbone) conjugated to a pyridine ring substituted with chlorine at position 2 (Figure 1). This compound is hypothesized to be synthesized via nucleophilic acyl substitution, where 10-undecenoyl chloride reacts with 2-chloro-3-aminopyridine, analogous to methods used for bisamide derivatives like PBU .

Properties

Molecular Formula |

C16H23ClN2O |

|---|---|

Molecular Weight |

294.82 g/mol |

IUPAC Name |

N-(2-chloropyridin-3-yl)undec-10-enamide |

InChI |

InChI=1S/C16H23ClN2O/c1-2-3-4-5-6-7-8-9-12-15(20)19-14-11-10-13-18-16(14)17/h2,10-11,13H,1,3-9,12H2,(H,19,20) |

InChI Key |

HQDYZIQURKVRTI-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=C(N=CC=C1)Cl |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-chloro-3-pyridinyl)-10-undecenamide with structurally related 10-undecenamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Group Diversity

- Aliphatic substituents: N,N'-(1,3-propylene)bis(10-undecenamide) (PBU): A bisamide with a 1,3-diaminopropane linker. Exhibits Tm = 118°C and Tc = 111°C, used as a nucleating agent for poly(lactic acid) crystallization . N,N'-ethylene bis-stearamide (EBS): A saturated bisamide with Tm = 144°C and Tc = 139°C, valued for its lubricating properties in polymers .

- Hydrophilic substituents: Undecylenamide MEA: Contains a hydroxyethyl group (N-(2-hydroxyethyl)). Functions as an antimicrobial and viscosity modifier in cosmetics . Undecylenamidopropylamine Oxide: Features a dimethylaminopropyl-N-oxide group, acting as a surfactant .

- Aromatic/heteroaromatic substituents: N-(3-Chlorophenyl)-10-undecenamide: Substituted with a 3-chlorophenyl group (C17H24ClNO, MW 293.83). The chlorine’s meta position may reduce electronic conjugation compared to ortho-substituted analogs . N-(2-Pyrimidinyl)-10-undecenamide: Pyrimidine-substituted derivative (C15H23N3O, MW 261.36). The pyrimidine ring’s dual nitrogen atoms enhance polarity . N-(2-Morpholinoethyl)-10-undecenamide: Contains a morpholinoethyl group (C17H32N2O2, MW 296.45), offering both hydrogen-bonding capacity and hydrophilicity .

Physicochemical Properties

Key differences arise from substituent polarity and rigidity:

- Thermal stability: Bisamides (PBU, EBS) exhibit higher Tm and Tc due to intermolecular hydrogen bonding and crystallinity. Monoamides with rigid substituents (e.g., pyridinyl, pyrimidinyl) likely have intermediate Tm values (inferred: 100–130°C) .

- Solubility: Hydrophilic groups (e.g., morpholinoethyl, hydroxyethyl) enhance water solubility, while aromatic/heteroaromatic groups increase solubility in polar organic solvents. The target compound’s chloro-pyridinyl group may improve solubility in aprotic solvents like DMF or acetonitrile.

- Molecular weight: Ranges from 261.36 (pyrimidinyl derivative) to 296.45 (morpholinoethyl derivative). The target compound’s inferred molecular weight is ~280–300 g/mol.

Data Table: Comparative Analysis of 10-Undecenamide Derivatives

Research Findings and Insights

- Substituent rigidity vs. thermal stability : Heteroaromatic groups (e.g., pyridinyl, pyrimidinyl) likely enhance thermal resistance compared to aliphatic substituents but remain below bisamide derivatives due to reduced crystallinity.

- Synthetic flexibility : The 10-undecenamide backbone allows modular functionalization, enabling tailored properties for industrial or biomedical uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.